molecular formula C8H7BrClNO B13925081 4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine

4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B13925081
M. Wt: 248.50 g/mol
InChI Key: MLMVSNFDFTWWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is a chemical compound that belongs to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H7BrClNO/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h3H,1-2,11H2

InChI Key

MLMVSNFDFTWWTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C21)Br)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.